molecular formula C19H17N3O2S B10979433 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10979433
M. Wt: 351.4 g/mol
InChI Key: QOLGXMFDSHOPIT-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of benzazepine, cyclopentathieno, and pyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, including cyclization, acylation, and rearrangement reactions. One common synthetic route starts with the commercially available 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core . The cyclopentathieno and pyrimidinone moieties are then introduced through subsequent cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and condensation steps. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or block receptors that mediate pain signals . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

11-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C19H17N3O2S/c23-17-14(9-8-11-4-1-2-6-13(11)21-17)22-10-20-18-16(19(22)24)12-5-3-7-15(12)25-18/h1-2,4,6,10,14H,3,5,7-9H2,(H,21,23)

InChI Key

QOLGXMFDSHOPIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)C4CCC5=CC=CC=C5NC4=O

Origin of Product

United States

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